Xantatina

Descripción general

Descripción

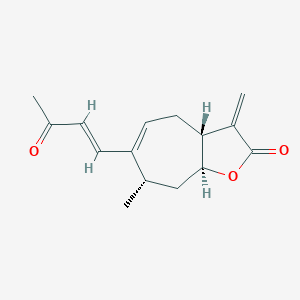

La xantatina es una lactona sesquiterpénica natural que se encuentra predominantemente en las hojas de la planta Xanthium strumarium, que pertenece a la familia Asteraceae . Este compuesto ha captado una atención significativa debido a sus diversas actividades biológicas, que incluyen propiedades antiinflamatorias, antitumorales, antimicrobianas y antiparasitarias .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La xantatina ejerce sus efectos a través de múltiples vías moleculares. Uno de los mecanismos primarios implica la inhibición del factor de transcripción nuclear factor-kappa B (NF-κB), que juega un papel crucial en la regulación de la proliferación celular y la inflamación . Además, se ha demostrado que la this compound induce la apoptosis en las células cancerosas al interrumpir el ciclo celular y promover la muerte celular programada .

Análisis Bioquímico

Biochemical Properties

Xanthatin and xanthinosin are the representative compounds for most biological properties of Xanthium species, such as anti-inflammatory, anti-cancer, anti-angiogenesis, and anti-microbial activities .

Cellular Effects

Xanthatin has been shown to have pro-apoptotic effects on A549 cells, a human non-small-cell lung cancer (NSCLC) cell line . It induces cell cycle arrest at the G2/M phase and triggers the intrinsic apoptosis pathway .

Molecular Mechanism

Xanthatin exerts its effects at the molecular level by downregulating Chk1, Chk2, and the phosphorylation of CDC2, which contributes to cell cycle arrest . It also increases total p53 protein levels, decreases the Bcl-2/Bax ratio, and reduces the expression of the downstream factors procaspase-9 and procaspase-3 . Furthermore, xanthatin disrupts the NF-κB pathway, which might also contribute to its pro-apoptotic effects on A549 cells .

Temporal Effects in Laboratory Settings

The effects of xanthatin on cells and its mechanism of action have been studied over time in laboratory settings

Dosage Effects in Animal Models

The effects of xanthatin vary with different dosages in animal models

Métodos De Preparación

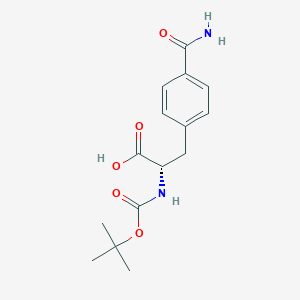

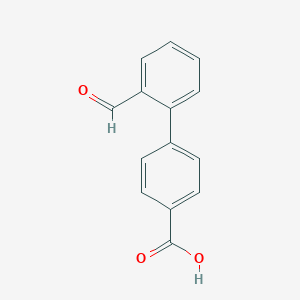

Rutas Sintéticas y Condiciones de Reacción: La xantatina se puede sintetizar a través de una serie de reacciones químicas que comienzan con metil-furoato disponible comercialmente . La ruta sintética implica varios pasos, incluida la ciclopropanación catalítica asimétrica, ozonólisis, alquilación, realdolación y lactonización . Estas reacciones se llevan a cabo bajo condiciones específicas para garantizar la formación del producto deseado.

Métodos de Producción Industrial: Si bien la producción industrial de this compound no está ampliamente documentada, generalmente se extrae de las hojas de la planta Xanthium strumarium. El proceso de extracción implica la extracción con disolventes seguida de pasos de purificación para aislar la this compound en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: La xantatina experimenta diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Reducción: Generalmente se emplean agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Se pueden usar varios reactivos, incluidos halógenos y nucleófilos, para introducir nuevos grupos funcionales.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir alcoholes o alcanos .

Comparación Con Compuestos Similares

La xantatina a menudo se compara con otras lactonas sesquiterpénicas como la xantinosina y la partenolida . Si bien todos estos compuestos comparten características estructurales y actividades biológicas similares, la this compound es única en su capacidad para inhibir múltiples vías de señalización, incluidas las vías NF-κB, quinasa de proteína activada por mitógeno (MAPK) y transductor de señales y activador de la transcripción (STAT) . Este enfoque multiobjetivo convierte a la this compound en un candidato prometedor para aplicaciones terapéuticas.

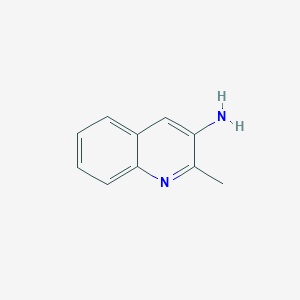

Compuestos Similares:

Xantinosina: Otra lactona sesquiterpénica con propiedades antiinflamatorias y anticancerígenas.

Partenolida: Conocida por sus actividades antiinflamatorias y antitumorales, se encuentra comúnmente en la planta Tanacetum parthenium.

En conclusión, la this compound es un compuesto versátil con un potencial significativo en diversas aplicaciones científicas e industriales. Sus propiedades químicas únicas y su mecanismo de acción multiobjetivo lo convierten en un tema valioso para futuras investigaciones y desarrollo.

Propiedades

IUPAC Name |

(3aR,7S,8aS)-7-methyl-3-methylidene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3/b5-4+/t9-,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRPTFMVULVGIC-ZTIIIDENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC=C1C=CC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@H](CC=C1/C=C/C(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317668 | |

| Record name | (-)-Xanthatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26791-73-1 | |

| Record name | (-)-Xanthatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26791-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026791731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Xanthatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298X1N12LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

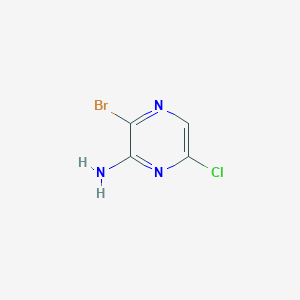

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)

![benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B112271.png)